molecular formula C19H21NO5 B3936635 4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene

4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene

Cat. No. B3936635
M. Wt: 343.4 g/mol
InChI Key: WQHVMNNGBNIGPA-UHFFFAOYSA-N
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Description

4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene, also known as ANPP, is a chemical compound that has been widely studied for its potential applications in scientific research. ANPP is a precursor to fentanyl, a powerful synthetic opioid used for pain management. However, in

Mechanism of Action

4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene is believed to work by binding to specific opioid receptors in the brain and spinal cord. This binding leads to the activation of pain-relieving pathways, resulting in the reduction of pain sensation.
Biochemical and Physiological Effects:
4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene has been shown to have a number of biochemical and physiological effects. It has been shown to be a potent analgesic, meaning it can reduce pain sensation. It has also been shown to have sedative effects, which can help to reduce anxiety and promote relaxation. Additionally, 4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene has been shown to have antitussive effects, meaning it can reduce coughing.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene for lab experiments is its potency. It is a highly potent compound, meaning that it can be used in small quantities to achieve the desired effects. However, this potency can also be a limitation, as it can be difficult to control the dosage and ensure that the compound is used safely.

Future Directions

There are a number of potential future directions for the study of 4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene. One area of research could be the development of new and more effective pain management medications based on 4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene. Additionally, 4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene could be studied for its potential applications in the treatment of other conditions, such as anxiety and depression. Further research could also be conducted to better understand the mechanism of action of 4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene and how it interacts with other compounds in the body.
In conclusion, 4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to be a potent analgesic and has sedative and antitussive effects. While its potency makes it useful for lab experiments, it can also be difficult to control dosage and ensure safety. There are a number of potential future directions for the study of 4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene, including the development of new pain management medications and further research into its mechanism of action.

Scientific Research Applications

4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a precursor to fentanyl, a potent synthetic opioid. 4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene is converted to fentanyl through a series of chemical reactions, and this process has been used to develop new and more effective pain management medications.

properties

IUPAC Name

2-methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-7-15-10-11-18(19(14-15)23-2)25-13-6-12-24-17-9-5-4-8-16(17)20(21)22/h3-5,8-11,14H,1,6-7,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHVMNNGBNIGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6472244

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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